N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of a pyrazole ring, a phenyl group, and a hydroxyphenyl group with tert-butyl substituents. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Amines that can be further functionalized.
Substitution: Various alkyl or aryl derivatives with modified properties.
Scientific Research Applications
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with enhanced stability and performance, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its ability to scavenge free radicals and inhibit oxidative processes. The hydroxyphenyl group plays a crucial role in neutralizing reactive oxygen species, while the pyrazole ring and phenyl group contribute to the compound’s stability and reactivity. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: Known for its antioxidant properties and stability.
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide analogs: Compounds with similar structures but different substituents, which may exhibit varying degrees of biological activity and stability.
Uniqueness
N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a hydroxyphenyl group with tert-butyl substituents and a pyrazole ring. This structural arrangement imparts significant antioxidant properties and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C26H32N4O2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H32N4O2/c1-16-21(18-11-9-8-10-12-18)28-29-22(16)24(32)30-27-15-17-13-19(25(2,3)4)23(31)20(14-17)26(5,6)7/h8-15,31H,1-7H3,(H,28,29)(H,30,32)/b27-15+ |
InChI Key |
CIBHOHXPWINCGI-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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